Fosfato de 5-bromo-4-cloro-1H-indol-3-il potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

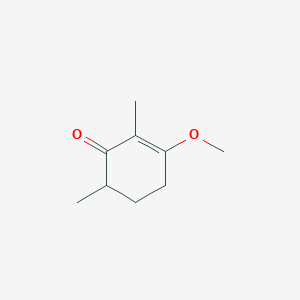

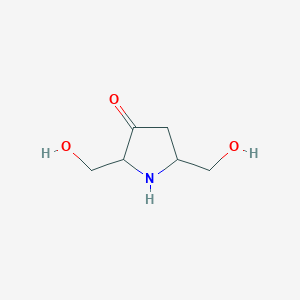

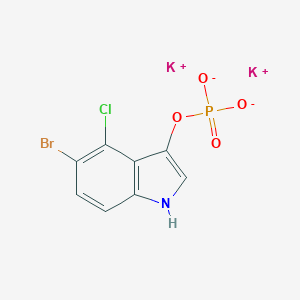

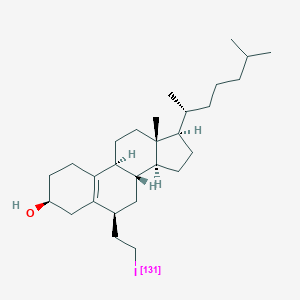

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate is a useful research compound. Its molecular formula is C8H6BrClKNO4P and its molecular weight is 365.56 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación biomédica

La sal de dipotasio de BCIP es un reactivo vital utilizado en la investigación biomédica . Ayuda a los investigadores a observar y analizar las estructuras celulares, rastrear biomoléculas, evaluar las funciones celulares, distinguir los tipos de células, detectar biomoléculas, estudiar la patología de los tejidos y monitorizar los microorganismos .

Detección de la actividad de la fosfatasa alcalina

Este compuesto se utiliza a menudo como sustrato para detectar la actividad de la β-galactosidasa en el descubrimiento de fármacos y el estudio de la expresión génica . También se utiliza como sustrato histoquímico para la fosfatasa alcalina .

Técnicas de transferencia

La sal de dipotasio de BCIP se utiliza en diversas técnicas de transferencia, incluyendo la transferencia Northern, Southern y Western . Estas técnicas se utilizan para detectar moléculas específicas de ADN, ARN y proteínas en una muestra.

Hibridación in situ

La hibridación in situ es un tipo de hibridación que utiliza una hebra de ADN, ARN o ácidos nucleicos modificados complementarios marcados para localizar una secuencia específica de ADN o ARN en una parte o sección de tejido . La sal de dipotasio de BCIP se utiliza en este proceso .

Inmunohistoquímica

La inmunohistoquímica es un método para detectar la presencia de proteínas específicas en las células de una sección de tejido aprovechando el principio de que los anticuerpos se unen específicamente a los antígenos en los tejidos biológicos . La sal de dipotasio de BCIP se utiliza en este proceso .

Síntesis de derivados del indol

Los derivados del indol son tipos importantes de moléculas y productos naturales que juegan un papel principal en la biología celular <svg class

Safety and Hazards

- Safety Information : Material Safety Data Sheet (MSDS) is available here.

Mecanismo De Acción

Target of Action

The primary target of BCIP is the enzyme Alkaline Phosphatase (AP) . AP plays a crucial role in many biological processes, including protein dephosphorylation, transphosphorylation, and the regulation of intracellular levels of cyclic AMP.

Mode of Action

BCIP acts as a chromogenic substrate for Alkaline Phosphatase . In the presence of AP, BCIP is hydrolyzed, leading to the production of a colored product that can be detected visually or using colorimetric methods .

Biochemical Pathways

The hydrolysis of BCIP by AP is part of the broader AP pathway, which plays a key role in various biological processes. The colored product of BCIP hydrolysis allows for the visualization of these processes, aiding in the study of AP’s role in cellular biology .

Result of Action

The hydrolysis of BCIP by AP results in the production of a colored product. This allows for the visual identification of AP activity, which can be useful in a variety of research contexts, including the study of various diseases such as cancer and genetic disorders .

Action Environment

The action of BCIP is influenced by environmental factors such as temperature and pH. For instance, BCIP is typically stored at a temperature of 28°C . Additionally, the activity of AP, and thus the efficacy of BCIP, can be influenced by the pH of the environment .

Análisis Bioquímico

Biochemical Properties

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate plays a crucial role in biochemical reactions, particularly in the detection of alkaline phosphatase activity . When this compound interacts with alkaline phosphatase, it is cleaved to form 5-bromo-4-chloroindoxyl, which immediately dimerises to give an intensely blue product . This reaction is the basis for its use in various biochemical assays.

Cellular Effects

The effects of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate on cells are primarily related to its role as a substrate for alkaline phosphatase. The blue product formed after the reaction can be used to visualize the presence and activity of alkaline phosphatase in cells . This can provide valuable information about cellular processes such as signal transduction, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate involves its interaction with the enzyme alkaline phosphatase. The enzyme cleaves the phosphate group from the compound to form 5-bromo-4-chloroindoxyl . This molecule is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate can be observed over time. The compound is stable under normal conditions, and its degradation products do not interfere with the detection of alkaline phosphatase activity . Long-term effects on cellular function have not been reported in in vitro or in vivo studies.

Metabolic Pathways

The metabolic pathways involving Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate are primarily related to its role as a substrate for alkaline phosphatase

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate involves the reaction of 5-bromo-4-chloro-1H-indole with phosphorus oxychloride, followed by the reaction of the resulting intermediate with potassium carbonate and water to yield the final product.", "Starting Materials": [ "5-bromo-4-chloro-1H-indole", "Phosphorus oxychloride", "Potassium carbonate", "Water" ], "Reaction": [ "Step 1: 5-bromo-4-chloro-1H-indole is reacted with phosphorus oxychloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) or triethylamine (TEA) to yield 5-bromo-4-chloro-1H-indol-3-yl chloride.", "Step 2: The resulting intermediate is then treated with a solution of potassium carbonate in water to form Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |

Número CAS |

102185-49-9 |

Fórmula molecular |

C8H6BrClKNO4P |

Peso molecular |

365.56 g/mol |

Nombre IUPAC |

dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |

InChI |

InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14); |

Clave InChI |

FVTQASJEJKYYCC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[K+].[K+] |

SMILES canónico |

C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[K] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)

![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)